



In-Depth Technical Guide: Methyl 3-iodo-4-(piperidin-1-yl)benzoate

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Compound of Interest		
Compound Name:	Methyl 3-iodo-4-(piperidin-1-	
	yl)benzoate	
Cat. No.:	B1418693	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-iodo-4-(piperidin-1-yl)benzoate**, a chemical compound of interest in synthetic chemistry and potential drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological relevance, presented in a structured format for ease of reference and comparison.

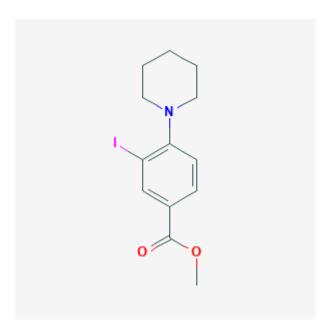
Core Compound Information

CAS Number: 1131614-63-5

Molecular Formula: C13H16INO2

Structure:





Physicochemical Properties

Limited experimentally determined data for **Methyl 3-iodo-4-(piperidin-1-yl)benzoate** is publicly available. The following table summarizes computed data, primarily sourced from PubChem.[1]

Property	Value	Source
Molecular Weight	345.18 g/mol	Computed (PubChem)[1]
XLogP3	3.4	Computed (PubChem)[1]
Hydrogen Bond Donor Count	0	Computed (PubChem)[1]
Hydrogen Bond Acceptor Count	3	Computed (PubChem)[1]
Rotatable Bond Count	3	Computed (PubChem)[1]
Exact Mass	345.02258 g/mol	Computed (PubChem)[1]
Monoisotopic Mass	345.02258 g/mol	Computed (PubChem)[1]
Topological Polar Surface Area	38.8 Ų	Computed (PubChem)[1]
Heavy Atom Count	17	Computed (PubChem)[1]
Complexity	295	Computed (PubChem)[1]

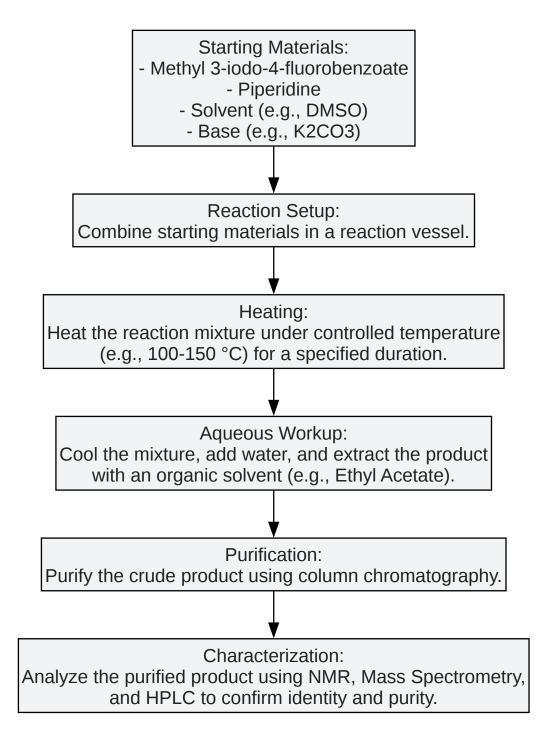


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 3-iodo-4-(piperidin-1-yl)benzoate** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely approach would involve the nucleophilic aromatic substitution of a suitable starting material, such as methyl 3-iodo-4-fluorobenzoate, with piperidine.

Hypothetical Synthesis Workflow:





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Caption: Hypothetical workflow for the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for **Methyl 3-iodo-4-(piperidin-1-yl)benzoate**, its structural motifs suggest potential areas of investigation. The piperidine ring is



a common feature in many biologically active compounds, and substituted benzoates can also exhibit a range of pharmacological effects.

Given the presence of the piperidine moiety, this compound could potentially interact with various receptors and enzymes in the central nervous system. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothetical Screening and Target Identification Workflow:



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Caption: A potential workflow for identifying the biological target and signaling pathway of a novel compound.

Concluding Remarks

Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a compound with potential for further investigation in medicinal chemistry and drug development. While current publicly available data is limited, this guide provides a foundational understanding of its chemical characteristics. Further experimental work is necessary to elucidate its physical properties, develop a robust synthetic protocol, and explore its biological activity. This document serves as a starting point for researchers interested in this and related molecules.

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References



- 1. Methyl 3-iodo-4-(piperidin-1-yl)benzoate | C13H16INO2 | CID 44828986 PubChem [pubchem.ncbi.nlm.nih.gov]
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